4-(1,3-Benzodioxol-5-yl)-4'-(3-fluoro-4-methoxyphenyl)-2,2'-bi-1,3-thiazole, also referred to as d2 in the source paper [], belongs to the diarylbisthiazole (DABTA) class of compounds. It is a novel compound synthesized and investigated for its potential as a radiotracer for imaging α-synuclein fibrils in the brain. These fibrils are a hallmark of α-synucleinopathies, a group of neurodegenerative disorders including Parkinson's disease [].
The synthesis of d2 is achieved through an innovative ruthenium-mediated (SNAr) reaction. Although specific details of the synthesis procedure are not provided in the source paper [], it mentions the use of a precursor molecule that is radiolabeled with fluorine-18 ([18F]) to obtain [18F]d2. The radiochemical yield for this labeling reaction is moderate, reported as 13% [].
The primary application of d2 is in the development of novel radiotracers for the imaging of α-synuclein fibrils in living brains []. This has significant implications for the diagnosis and monitoring of α-synucleinopathies.
The source paper [] focuses on the in vitro and in vivo characterization of d2 as a potential radiotracer and does not provide data related to its safety and hazards. Further studies are needed to assess potential toxicity and long-term effects.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7